Welcome to the BenchChem Online Store!
molecular formula C17H24O2 B8504786 6-[(6-Methyloct-5-en-2-yl)oxy]-2,3-dihydro-1-benzofuran CAS No. 51079-74-4

6-[(6-Methyloct-5-en-2-yl)oxy]-2,3-dihydro-1-benzofuran

Cat. No. B8504786
M. Wt: 260.4 g/mol
InChI Key: XCZLZVDHFSRAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04002647

Procedure details

1,5-dimethyl-4-heptenyl p-toluenesulfonate and 6-hydroxy-2,3-dihydrobenzofuran are reacted to produce 6-[(1,5-dimethyl-4-heptenyl)-oxy]-2,3-dihydrobenzofuran of boiling point (bulb-tube) 120° C./0.02 mmHg; nD20 = 1.5226; and
Name
1,5-dimethyl-4-heptenyl p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH:11]([CH3:19])[CH2:12][CH2:13][CH:14]=[C:15]([CH3:18])[CH2:16][CH3:17])(=O)=O)=CC=1.[OH:21][C:22]1[CH:30]=[CH:29][C:25]2[CH2:26][CH2:27][O:28][C:24]=2[CH:23]=1>>[CH3:19][CH:11]([O:21][C:22]1[CH:30]=[CH:29][C:25]2[CH2:26][CH2:27][O:28][C:24]=2[CH:23]=1)[CH2:12][CH2:13][CH:14]=[C:15]([CH3:18])[CH2:16][CH3:17]

Inputs

Step One
Name
1,5-dimethyl-4-heptenyl p-toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC(CCC=C(CC)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=C(CCO2)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCC=C(CC)C)OC1=CC2=C(CCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.